molecular formula C26H22N2O5 B14019530 4-[3,5-Dioxo-4-(phenylcarbamoyl)cyclohexyl]phenyl phenylcarbamate CAS No. 10223-91-3

4-[3,5-Dioxo-4-(phenylcarbamoyl)cyclohexyl]phenyl phenylcarbamate

Cat. No.: B14019530
CAS No.: 10223-91-3
M. Wt: 442.5 g/mol
InChI Key: FFPXAVPEJPSSKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-[3,5-Dioxo-4-(phenylcarbamoyl)cyclohexyl]phenyl phenylcarbamate involves multiple steps. The typical synthetic route includes the reaction of cyclohexanone with phenyl isocyanate to form the intermediate product, which is then reacted with phenyl chloroformate under controlled conditions to yield the final compound . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-[3,5-Dioxo-4-(phenylcarbamoyl)cyclohexyl]phenyl phenylcarbamate undergoes various chemical reactions, including:

Scientific Research Applications

4-[3,5-Dioxo-4-(phenylcarbamoyl)cyclohexyl]phenyl phenylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3,5-Dioxo-4-(phenylcarbamoyl)cyclohexyl]phenyl phenylcarbamate involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways .

Comparison with Similar Compounds

4-[3,5-Dioxo-4-(phenylcarbamoyl)cyclohexyl]phenyl phenylcarbamate can be compared with similar compounds such as:

    4-[3,5-Dioxo-4-(methylcarbamoyl)cyclohexyl]phenyl phenylcarbamate: This compound has a similar structure but with a methyl group instead of a phenyl group.

    4-[3,5-Dioxo-4-(ethylcarbamoyl)cyclohexyl]phenyl phenylcarbamate: This compound has an ethyl group instead of a phenyl group.

    4-[3,5-Dioxo-4-(propylcarbamoyl)cyclohexyl]phenyl phenylcarbamate: This compound has a propyl group instead of a phenyl group.

The uniqueness of this compound lies in its specific phenylcarbamoyl groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

10223-91-3

Molecular Formula

C26H22N2O5

Molecular Weight

442.5 g/mol

IUPAC Name

[4-[3,5-dioxo-4-(phenylcarbamoyl)cyclohexyl]phenyl] N-phenylcarbamate

InChI

InChI=1S/C26H22N2O5/c29-22-15-18(16-23(30)24(22)25(31)27-19-7-3-1-4-8-19)17-11-13-21(14-12-17)33-26(32)28-20-9-5-2-6-10-20/h1-14,18,24H,15-16H2,(H,27,31)(H,28,32)

InChI Key

FFPXAVPEJPSSKQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C(C1=O)C(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)OC(=O)NC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.